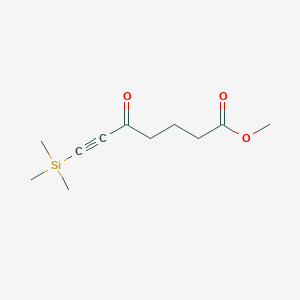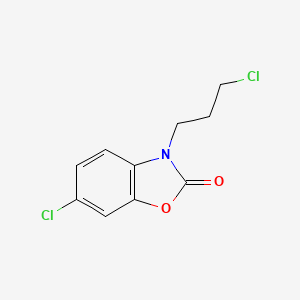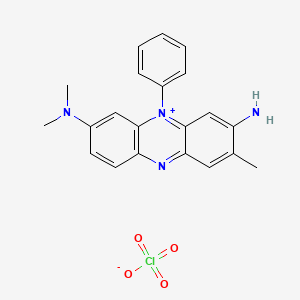
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is a complex organic compound belonging to the phenazinium family. This compound is characterized by its unique structure, which includes an amino group, a dimethylamino group, and a phenyl group. It is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate typically involves oxidative cyclization. One common method uses potassium permanganate as an oxidant. The process involves reacting various o-substituted toluidines with 4-amino-N,N-dimethylaniline and aniline under specific conditions such as temperature, pH, and reaction time . The reaction is carried out at a temperature of 95°C and a pH of 4.5 for about 8 hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar oxidative cyclization methods. The use of potassium permanganate as an oxidant is favored due to its efficiency and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Substitution: It can undergo substitution reactions where the amino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate is commonly used for oxidation reactions.
Substitution Reagents: Various electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization with potassium permanganate yields phenazinium chlorides .
Applications De Recherche Scientifique
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate exerts its effects involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity . The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-amino-7-(dimethylamino)phenothiazin-5-ium: This compound is similar in structure and is used as a histological dye.
Methylene Blue: Another phenothiazinium dye with similar applications in biological studies.
Uniqueness
Phenazinium, 3-amino-7-(dimethylamino)-2-methyl-5-phenyl-, perchlorate is unique due to its specific combination of functional groups, which gives it distinctive chemical properties and makes it suitable for a wide range of applications .
Propriétés
Numéro CAS |
51896-65-2 |
|---|---|
Formule moléculaire |
C21H21ClN4O4 |
Poids moléculaire |
428.9 g/mol |
Nom IUPAC |
8-N,8-N,3-trimethyl-10-phenylphenazin-10-ium-2,8-diamine;perchlorate |
InChI |
InChI=1S/C21H20N4.ClHO4/c1-14-11-19-21(13-17(14)22)25(15-7-5-4-6-8-15)20-12-16(24(2)3)9-10-18(20)23-19;2-1(3,4)5/h4-13,22H,1-3H3;(H,2,3,4,5) |
Clé InChI |
CFUDOTXBYPVKLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC3=C(C=C(C=C3)N(C)C)[N+](=C2C=C1N)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


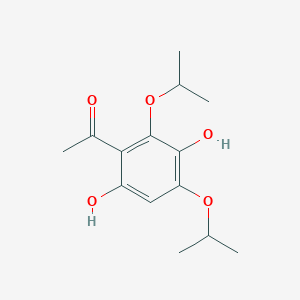

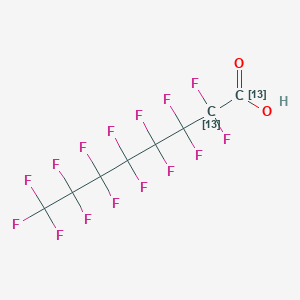
![2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
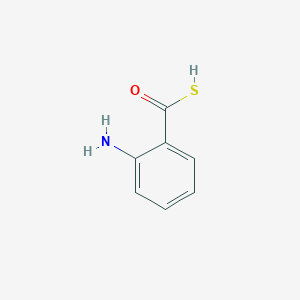
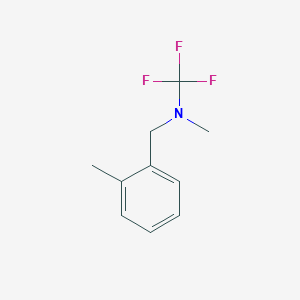

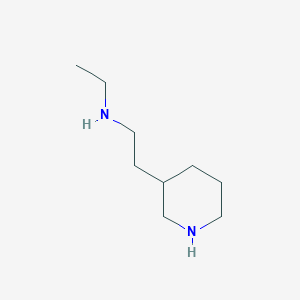

![1-Oxaspiro[2.3]hexane-2-methanol](/img/structure/B13972472.png)
